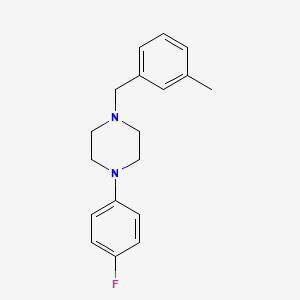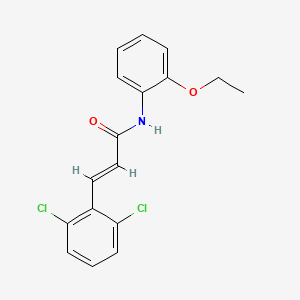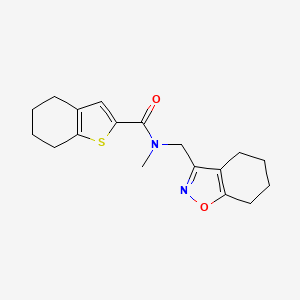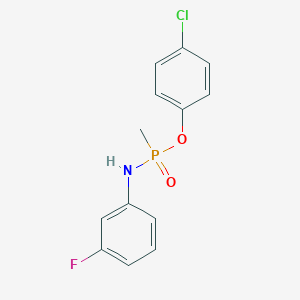
4-chlorophenyl N-(3-fluorophenyl)-P-methylphosphonamidoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chlorophenyl N-(3-fluorophenyl)-P-methylphosphonamidoate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CPFMP and belongs to the class of organophosphates. CPFMP has been synthesized using various methods and has been studied for its potential applications in scientific research.
Mécanisme D'action
CPFMP acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. This mechanism of action is similar to that of nerve agents, which makes CPFMP a potential candidate for the development of nerve agent antidotes.
Biochemical and Physiological Effects:
CPFMP has been shown to have significant effects on the nervous system. It can cause symptoms such as muscle weakness, respiratory distress, and convulsions. CPFMP has also been shown to have effects on the cardiovascular system, causing changes in heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
CPFMP has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. CPFMP is also stable under a wide range of conditions, making it suitable for use in various experiments. However, CPFMP is highly toxic and requires careful handling to avoid exposure.
Orientations Futures
There are several future directions for research involving CPFMP. One potential area of research is the development of CPFMP-based nerve agent antidotes. Another potential area of research is the use of CPFMP in the development of drugs for the treatment of neurodegenerative diseases. Additionally, CPFMP could be used as a tool for studying the nervous system and its functions.
In conclusion, CPFMP is a chemical compound that has significant potential for use in scientific research. It has been synthesized using various methods and has been studied for its potential applications in the development of pesticides, nerve agent antidotes, and drugs for the treatment of neurodegenerative diseases. While CPFMP has several advantages for use in lab experiments, it is highly toxic and requires careful handling. There are several future directions for research involving CPFMP, and further studies could lead to significant advancements in various fields of science.
Méthodes De Synthèse
CPFMP can be synthesized using a variety of methods. One common method involves the reaction of 4-chloroaniline with 3-fluoroaniline in the presence of triethylamine and then reacting the resulting product with dimethyl phosphonoacetate. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
CPFMP has been extensively studied for its potential applications in scientific research. It has been used as a precursor in the synthesis of various organophosphates that have potential applications as pesticides and nerve agents. CPFMP has also been studied for its potential use in the development of drugs for the treatment of diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[(4-chlorophenoxy)-methylphosphoryl]-3-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFNO2P/c1-19(17,16-12-4-2-3-11(15)9-12)18-13-7-5-10(14)6-8-13/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFQZZIULHKNEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(NC1=CC(=CC=C1)F)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFNO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Chlorophenoxy)(methyl)phosphoryl]-3-fluoroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5629772.png)
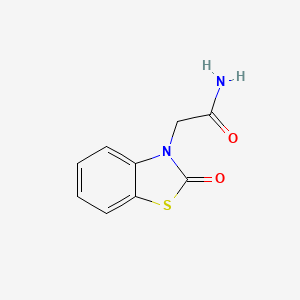
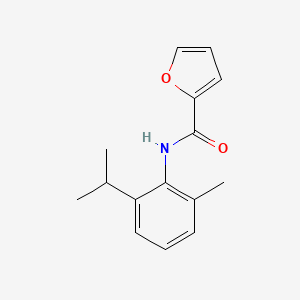
![[1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5629804.png)
![2-({1-[(2,4-difluorophenoxy)acetyl]-3-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5629810.png)

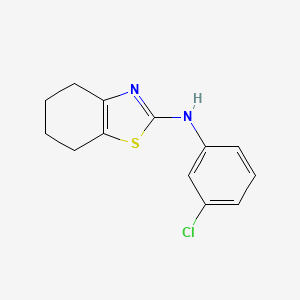
![3-{[(3,4-dihydro-2H-chromen-3-ylmethyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B5629822.png)
![2-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5629834.png)
![(3aR*,9bR*)-2-[(1-ethyl-1H-pyrazol-4-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5629849.png)
![2-propyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5629858.png)
